2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline
Overview
Description
2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline is a heterocyclic compound that belongs to the quinoline family It is characterized by the presence of a quinoline core substituted with a methyl group at the 2-position and a trimethylsilyl-ethynyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline typically involves the use of ethynyltrimethylsilane as a key reagent. One common method is the Sonogashira cross-coupling reaction, which involves the coupling of an aryl halide with an ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the quinoline core or the ethynyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline core or the ethynyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups at specific positions on the quinoline core.
Scientific Research Applications
2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound may serve as a precursor for drug development.
Industry: It can be used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: Lacks the ethynyl and trimethylsilyl groups, making it less versatile in terms of chemical reactivity.
6-Ethynylquinoline: Similar structure but without the trimethylsilyl group, which affects its stability and reactivity.
2-Methyl-6-ethynylquinoline: Similar but lacks the trimethylsilyl group, impacting its physical and chemical properties.
Uniqueness
2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline is unique due to the presence of both the methyl and trimethylsilyl-ethynyl groups, which confer distinct chemical reactivity and potential for diverse applications. The trimethylsilyl group enhances the compound’s stability and facilitates its use in various synthetic transformations.
Properties
IUPAC Name |
trimethyl-[2-(2-methylquinolin-6-yl)ethynyl]silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NSi/c1-12-5-7-14-11-13(6-8-15(14)16-12)9-10-17(2,3)4/h5-8,11H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIBCGCWBHXULV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)C#C[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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